Bromhexine(1+) -

Bromhexine(1+)

Catalog Number: EVT-1564661
CAS Number:
Molecular Formula: C14H21Br2N2+
Molecular Weight: 377.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bromhexine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of bromhexine. It is the major species at pH 7.3. It is a conjugate acid of a bromhexine.
Source

Bromhexine is synthesized through various chemical methods, primarily involving the reaction of specific precursors, including 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine. These reactions typically occur in controlled laboratory settings or industrial facilities.

Classification

Bromhexine falls under the classification of mucolytics and expectorants in pharmacology. It is often utilized in formulations for both human and veterinary medicine.

Synthesis Analysis

Methods

The synthesis of bromhexine hydrochloride can be achieved through several methods, with two prominent approaches being reductive amination and direct condensation reactions.

  1. Reductive Amination: This method involves the reaction of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The process typically occurs under mild conditions, which minimizes environmental impact and enhances product yield .
  2. Direct Condensation: Another method includes the use of dicyclohexylcarbodiimide as a condensing agent along with N-hydroxy-succinamide to facilitate the reaction between 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine .

Technical Details

The synthesis generally requires careful control of temperature and pH to optimize yield and purity. For instance, maintaining temperatures below 30 °C during the addition of sodium borohydride is crucial to prevent decomposition of intermediates .

Molecular Structure Analysis

Structure

Bromhexine has a complex molecular structure characterized by its dibromo-substituted benzyl group attached to a cyclohexylamine moiety. The structural formula can be represented as:

C14H20Br2N2HCl\text{C}_{14}\text{H}_{20}\text{Br}_2\text{N}_2\text{HCl}

Data

  • Molecular Weight: 412.60 g/mol
  • Melting Point: Approximately 235-237 °C .
Chemical Reactions Analysis

Reactions

Bromhexine undergoes various chemical reactions, including:

  1. Salt Formation: Bromhexine free base can react with hydrochloric acid to form bromhexine hydrochloride.
  2. Reductive Reactions: The compound can participate in further reductive reactions, particularly when exposed to strong reducing agents under specific conditions .

Technical Details

The reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC), which ensures that the purity and concentration of bromhexine are maintained during synthesis .

Mechanism of Action

Process

Bromhexine exerts its therapeutic effects primarily by enhancing mucociliary clearance. It reduces the viscosity of mucus in the airways, facilitating easier expulsion through coughing.

Data

The mechanism involves:

  • Breaking down glycoprotein structures within mucus.
  • Stimulating the secretion of serous mucus from bronchial glands.

This action not only improves respiratory function but also aids in the treatment of infections where mucus buildup occurs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in organic solvents like ether.

Chemical Properties

  • pH Range: Solutions of bromhexine hydrochloride generally have a pH range from 4 to 6.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature variations .
Applications

Scientific Uses

Bromhexine has been extensively studied for its potential applications beyond traditional mucolytic uses:

  1. Cancer Research: Recent studies suggest that bromhexine may have anti-cancer properties when used in combination with metal complexes, showing efficacy against certain cancer cell lines .
  2. Veterinary Medicine: It is also employed in veterinary formulations for treating respiratory ailments in animals .
  3. Pharmaceutical Formulations: Bromhexine is frequently included in cough syrups and other formulations aimed at alleviating respiratory distress.
Chemical and Pharmacological Foundations of Bromhexine(1+)

Molecular Structure and Physicochemical Properties

Bromhexine(1+) is the protonated ammonium ion form of bromhexine, resulting from the tertiary amino group's protonation at physiological pH (7.3–7.4). Its molecular formula is C₁₄H₂₁Br₂N₂⁺, with a monoisotopic mass of 377.138 Da and an average mass of 377.14 g/mol. The structure comprises a 2-amino-3,5-dibromobenzyl group linked to an N-methylcyclohexylamine moiety. The dibrominated aromatic ring enhances lipid solubility, while the cyclohexyl group contributes to conformational flexibility. Bromhexine(1+) exhibits high lipophilicity (logP ≈ 3.2), facilitating membrane penetration. It is sparingly soluble in water (0.5 mg/mL) but freely soluble in organic solvents like methanol and chloroform. Protein binding exceeds 95%, primarily to albumin and α₁-acid glycoprotein [1] [6] [10].

Table 1: Physicochemical Properties of Bromhexine(1+)

PropertyValueSignificance
Molecular FormulaC₁₄H₂₁Br₂N₂⁺Defines elemental composition
Partition Coefficient (logP)3.2High membrane permeability
Water Solubility0.5 mg/mLLimits parenteral formulations
Protein Binding95–99%Influences volume of distribution
pKa (Tertiary amine)8.9>95% protonated at physiological pH

Synthesis and Hemisynthetic Derivation from Vasicine Alkaloids

Bromhexine is synthesized semisynthetically from vasicine, a quinazoline alkaloid isolated from Adhatoda vasica. The process involves:

  • Bromination: Vasicine undergoes regioselective bromination at positions 3 and 5 of the aromatic ring using molecular bromine (Br₂) in acetic acid, yielding 3,5-dibromovasicine [3] [5].
  • Side Chain Modification: The lactam group of dibromovasicine is reduced to a secondary amine using lithium aluminum hydride (LiAlH₄), followed by N-methylation with formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the N-methyl group [7].
  • Reductive Amination: 2-Amino-3,5-dibromobenzaldehyde is condensed with N-methylcyclohexylamine under reducing conditions (NaBH₄ or catalytic hydrogenation), forming the tertiary amine linkage. The product is precipitated as the hydrochloride salt (bromhexine HCl) using hydrogen chloride gas in tetrahydrofuran [2] [7].

Key innovations include boron trifluoride-mediated catalysis during reductive amination (yield: >85%) and chelating resins to remove heavy metal catalysts [7]. Ambroxol, the active metabolite, is synthesized via oxidative N-demethylation of bromhexine using cyanogen bromide (BrCN) [1].

Table 2: Key Intermediates in Bromhexine Synthesis

IntermediateRole in SynthesisChemical Modification
Vasicine (Peganine)Natural precursor--
3,5-DibromovasicineBrominated coreRegioselective electrophilic substitution
2-Amino-3,5-dibromobenzaldehydeElectrophile for aminationOxidation of dibromovasicine derivative
N-MethylcyclohexylamineNucleophile sourceCommercial or synthesized separately

Pharmacodynamics: Receptor Interactions and Signal Modulation

Bromhexine(1+) exerts mucolytic and antiviral effects through multitarget pharmacodynamics:

  • TMPRSS2 Inhibition: As a potent inhibitor of transmembrane serine protease 2 (TMPRSS2; IC₅₀ = 0.75 µM), bromhexine(1+) blocks proteolytic priming of viral spike proteins. This prevents SARS-CoV-2, influenza A, and MERS-CoV entry into host cells by inhibiting fusion of viral envelopes with host membranes [1] [5] [10].
  • Mucolytic Action: It depolymerizes mucopolysaccharide fibers (e.g., glycosaminoglycans) in bronchial secretions by activating sialomucin synthesis and lysosomal enzymes. This reduces sputum viscosity by 30–50% and enhances ciliary clearance via β-adrenergic receptor stimulation [5] [10].
  • Surfactant Modulation: Bromhexine(1+) upregulates phospholipid synthesis in alveolar type II cells, increasing pulmonary surfactant components like phosphatidylcholine by 40%. This improves alveolar compliance and reduces airway collapse [5].
  • Immunomodulation: The compound elevates secretory immunoglobulin A (IgA) concentrations in bronchial mucus by 25% through enhanced immunoglobulin transport across mucosal barriers [5].

Table 3: Pharmacodynamic Targets of Bromhexine(1+)

TargetActionBiological Outcome
TMPRSS2 ProteaseCompetitive inhibitionBlocks viral entry into host cells
Mucopolysaccharide fibersDepolymerizationDecreases sputum viscosity
Alveolar Type II Cells↑ Phosphatidylcholine synthesisImproves pulmonary surfactant function
β-Adrenergic ReceptorsIndirect activationEnhances ciliary beat frequency

Pharmacokinetics: Absorption, Metabolism, and Excretion Pathways

Bromhexine(1+) displays nonlinear pharmacokinetics due to extensive first-pass metabolism:

  • Absorption: Orally administered bromhexine is rapidly absorbed (Tₘₐₓ = 0.5–1 h), but bioavailability is limited to 20–27% due to 75–80% hepatic first-pass metabolism. Food increases bioavailability by 35% via enhanced lymphatic absorption [1] [10].
  • Distribution: The volume of distribution (Vd) is 19 L/kg (1,209 ± 206 L in adults), indicating extensive tissue penetration. Lung tissue concentrations exceed plasma levels by 3.4–5.9×, facilitating site-specific action. Bromhexine(1+) crosses the blood-brain barrier and placenta [1] [10].
  • Metabolism: Hepatic cytochrome P450 (CYP3A4 > CYP2D6) mediates N-demethylation to form ambroxol, the primary active metabolite. Additional phase I reactions include hydroxylation to (E)-4-hydroxydemethylbromhexine and (E)-3-hydroxydemethylbromhexine. Phase II conjugation yields sulfated or glucuronidated derivatives [1] [4].
  • Excretion: 85–90% of the dose is renally excreted as metabolites, with <4% eliminated unchanged. The terminal half-life is 13–40 hours for bromhexine and 22 hours for ambroxol. Severe renal impairment reduces clearance by 50% [1] [10].

Table 4: Key Pharmacokinetic Parameters

ParameterBromhexine(1+)Ambroxol (Metabolite)
Bioavailability20–27%70–80%
Plasma Protein Binding95–99%85–90%
Peak Plasma Time (Tₘₐₓ)0.5–1 hour2–3 hours
Major Metabolic RouteCYP3A4-mediated N-demethylationGlucuronidation
Elimination Half-Life13–40 hours22 hours

Properties

Product Name

Bromhexine(1+)

IUPAC Name

(2-amino-3,5-dibromophenyl)methyl-cyclohexyl-methylazanium

Molecular Formula

C14H21Br2N2+

Molecular Weight

377.14 g/mol

InChI

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1

InChI Key

OJGDCBLYJGHCIH-UHFFFAOYSA-O

SMILES

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2

Canonical SMILES

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.